molecular formula C41H28N12Na2O15S2 B14731891 1-Naphthalenesulfonic acid, 4,4'-(carbonylbis(imino-4,1-phenylene(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1,4-diyl)azo))bis(3-hydroxy-7-nitro-, disodium salt CAS No. 6410-47-5

1-Naphthalenesulfonic acid, 4,4'-(carbonylbis(imino-4,1-phenylene(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1,4-diyl)azo))bis(3-hydroxy-7-nitro-, disodium salt

Cat. No.: B14731891
CAS No.: 6410-47-5
M. Wt: 1038.8 g/mol
InChI Key: NSYCKHSPBPJZSU-UHFFFAOYSA-L
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Description

1-Naphthalenesulfonic acid, 4,4’-(carbonylbis(imino-4,1-phenylene(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1,4-diyl)azo))bis(3-hydroxy-7-nitro-, disodium salt is a complex organic compound. It is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acid, azo, and pyrazole moieties. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenesulfonic acid, 4,4’-(carbonylbis(imino-4,1-phenylene(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1,4-diyl)azo))bis(3-hydroxy-7-nitro-, disodium salt involves multiple steps:

    Formation of the Naphthalenesulfonic Acid Derivative: This step typically involves sulfonation of naphthalene to introduce the sulfonic acid group.

    Azo Coupling Reaction: The naphthalenesulfonic acid derivative undergoes azo coupling with a diazonium salt derived from an aromatic amine.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving a hydrazine derivative and a diketone.

    Final Assembly: The final compound is assembled through a series of condensation reactions, linking the various functional groups together.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Sulfonation: Large-scale sulfonation of naphthalene.

    Continuous Azo Coupling: Continuous flow reactors are used for the azo coupling step to ensure high yield and purity.

    Automated Cyclization: Automated systems are employed for the cyclization step to form the pyrazole ring.

    Purification: The final product is purified using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenesulfonic acid, 4,4’-(carbonylbis(imino-4,1-phenylene(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1,4-diyl)azo))bis(3-hydroxy-7-nitro-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The sulfonic acid group can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

    Oxidation Products: Sulfonic acid derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Naphthalenesulfonic acid, 4,4’-(carbonylbis(imino-4,1-phenylene(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1,4-diyl)azo))bis(3-hydroxy-7-nitro-, disodium salt has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonic acid, 4,4’-(carbonylbis(imino-4,1-phenylene(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1,4-diyl)azo))bis(3-hydroxy-7-nitro-, disodium salt involves:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.

    Pathways Involved: It can modulate biochemical pathways related to inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenesulfonic acid: A simpler derivative with fewer functional groups.

    4-Amino-1-naphthalenesulfonic acid: Known for its therapeutic applications.

    1-Naphthol-4-sulfonic acid: Used in dye synthesis and other industrial applications.

Uniqueness

1-Naphthalenesulfonic acid, 4,4’-(carbonylbis(imino-4,1-phenylene(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1,4-diyl)azo))bis(3-hydroxy-7-nitro-, disodium salt stands out due to its complex structure and multifunctional properties, making it versatile for various applications in research and industry.

Properties

CAS No.

6410-47-5

Molecular Formula

C41H28N12Na2O15S2

Molecular Weight

1038.8 g/mol

IUPAC Name

disodium;3-hydroxy-4-[[4-[4-[[4-[1-[(2-hydroxy-6-nitro-4-sulfonatonaphthalen-1-yl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-4-yl]phenyl]carbamoylamino]phenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]diazenyl]-7-nitronaphthalene-1-sulfonate

InChI

InChI=1S/C41H30N12O15S2.2Na/c1-19-35(39(56)50(46-19)48-44-37-27-13-11-25(52(59)60)15-29(27)33(17-31(37)54)69(63,64)65)21-3-7-23(8-4-21)42-41(58)43-24-9-5-22(6-10-24)36-20(2)47-51(40(36)57)49-45-38-28-14-12-26(53(61)62)16-30(28)34(18-32(38)55)70(66,67)68;;/h3-18,35-36,54-55H,1-2H3,(H2,42,43,58)(H,63,64,65)(H,66,67,68);;/q;2*+1/p-2

InChI Key

NSYCKHSPBPJZSU-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=O)C1C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4C(=NN(C4=O)N=NC5=C6C=CC(=CC6=C(C=C5O)S(=O)(=O)[O-])[N+](=O)[O-])C)N=NC7=C8C=CC(=CC8=C(C=C7O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+]

Origin of Product

United States

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